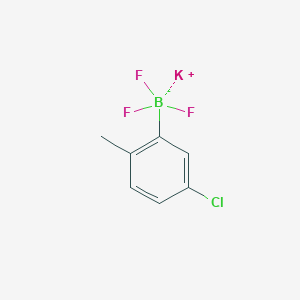
1-Bromo-4-(2-methoxyethoxy)-2-methylbutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-(2-methoxyethoxy)-2-methylbutane is an organic compound with the molecular formula C8H17BrO2. It is a brominated ether, which means it contains both bromine and ether functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-4-(2-methoxyethoxy)-2-methylbutane can be synthesized through a multi-step process. One common method involves the reaction of 2-bromoethyl methyl ether with 1-bromo-2-methoxyethane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
1-Bromo-4-(2-methoxyethoxy)-2-methylbutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The ether group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products
Nucleophilic Substitution: Products include ethers, nitriles, and amines.
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Products include alcohols and alkanes.
科学的研究の応用
1-Bromo-4-(2-methoxyethoxy)-2-methylbutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
作用機序
The mechanism of action of 1-Bromo-4-(2-methoxyethoxy)-2-methylbutane involves its reactivity with nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The ether groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar structure but with a different substitution pattern.
1-Bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene: Contains additional ether groups and an aromatic ring.
1-Bromo-4-{[2-(2-methoxyethoxy)ethoxy]methyl}benzene: Similar structure with different functional groups
Uniqueness
1-Bromo-4-(2-methoxyethoxy)-2-methylbutane is unique due to its specific substitution pattern and the presence of both bromine and ether functional groups. This combination of features makes it a versatile compound in organic synthesis and various research applications.
特性
分子式 |
C8H17BrO2 |
|---|---|
分子量 |
225.12 g/mol |
IUPAC名 |
1-bromo-4-(2-methoxyethoxy)-2-methylbutane |
InChI |
InChI=1S/C8H17BrO2/c1-8(7-9)3-4-11-6-5-10-2/h8H,3-7H2,1-2H3 |
InChIキー |
XHALIBOUXKINPV-UHFFFAOYSA-N |
正規SMILES |
CC(CCOCCOC)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


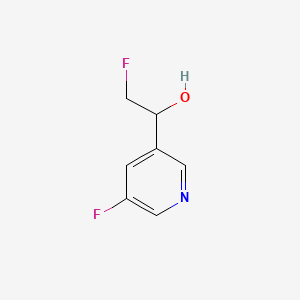


![rac-methyl(1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate,trans](/img/structure/B13570704.png)
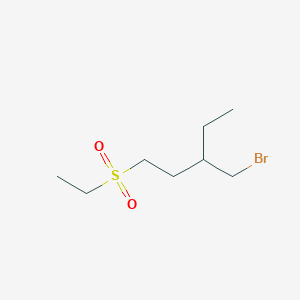

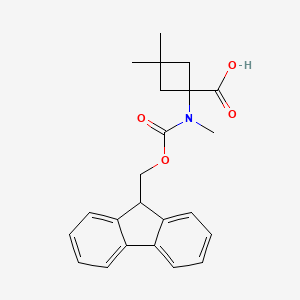

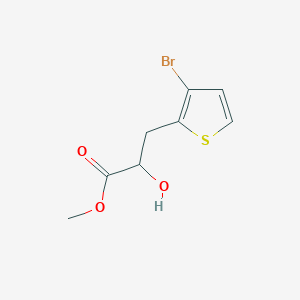
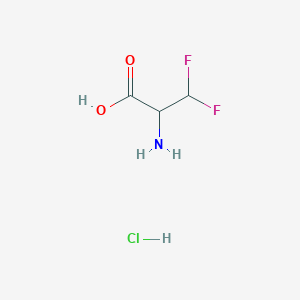
![2-(((Benzyloxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13570748.png)
